molecular formula C11H9F3N2O B146441 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide CAS No. 179637-55-9

2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide

Cat. No. B146441
M. Wt: 242.2 g/mol
InChI Key: MJFNEMGXZIMTSG-UHFFFAOYSA-N
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Description

2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C11H9F3N2O and a molecular weight of 242.2 . It is also known as Leflunomide EP Impurity H . It is used to prepare aminothiophene carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers . It is also used to synthesize (1,2,3-triazol-4-yl)benzenamines as inhibitors against VEGF receptors 1 and 2 .


Molecular Structure Analysis

The molecular structure of 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide is represented by the linear formula C11H9F3N2O . The InChI code for this compound is 1S/C11H9F3N2O/c12-11(13,14)9-3-1-8(2-4-9)7-16-10(17)5-6-15/h1-4H,5,7H2,(H,16,17) .


Physical And Chemical Properties Analysis

2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide is a solid at room temperature . It has a molecular weight of 242.2 and a molecular formula of C11H9F3N2O . The compound has a melting point of 125 - 127°C .

Scientific Research Applications

Synthesis and Chemical Characterization

2-Cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide and its derivatives have been extensively studied for their synthesis and chemical characterization. For example, Yang Man-li (2008) explored the synthesis of novel compounds using 3-fluoro-4-cyanophenol as a primary compound, leading to the creation of various substituted phenyl acetamides with potential applications in chemical research and industry (Yang Man-li, 2008).

Applications in Analytical Chemistry

The compound has also been used in the field of analytical chemistry. R. Lu and R. Giese (2000) synthesized a versatile aminoacetamide electrophore reagent, AMACE1, starting from N-tritylglycine. This reagent demonstrated significant utility in trace organic analysis, highlighting the compound's potential in analytical applications (R. Lu & R. Giese, 2000).

Photoreactions in Different Solvents

The study of photoreactions of compounds like flutamide, which shares a similar structural motif, in different solvents has been conducted. Y. Watanabe, S. Fukuyoshi, and A. Oda (2015) found that flutamide undergoes distinct photoreactions in acetonitrile and 2-propanol, which could have implications for the photostability and photochemical behavior of related compounds (Y. Watanabe et al., 2015).

Synthesis of Heterocycles

The synthesis of heterocyclic compounds using 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide derivatives has been explored for their potential antimicrobial properties. For instance, E. Darwish, Khalid A. Atia, and A. Farag (2014) utilized similar compounds for synthesizing a variety of heterocycles, indicating the compound's usefulness in pharmaceutical and medicinal chemistry (E. Darwish et al., 2014).

Metabolism and Toxicity Studies

Studies on the metabolism and potential toxicity of structurally related compounds like flutamide have been conducted. For example, R. Goda et al. (2006) investigated the metabolism of flutamide and the formation of reactive toxic metabolites, providing insights into the metabolic pathways and potential toxicological implications of similar compounds (R. Goda et al., 2006).

Crystal Structure and Molecular Studies

Molecular structural studies and crystallography of related compounds have been conducted to understand their stability and noncovalent interactions. M. Gouda et al. (2022) focused on a compound with a similar structural motif, highlighting the importance of these studies in understanding the physical and chemical properties of these molecules (M. Gouda et al., 2022).

Safety And Hazards

The compound is classified under GHS07 and carries a warning signal word . The hazard statements associated with it are H302, H312, and H332 , indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-7-6-8(16-10(17)4-5-15)2-3-9(7)11(12,13)14/h2-3,6H,4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFNEMGXZIMTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EA Kuo, PT Hambleton, DP Kay, PL Evans… - Journal of medicinal …, 1996 - ACS Publications
The active metabolite (2) of the novel immunosuppressive agent leflunomide (1) has been shown to inhibit the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes …
Number of citations: 110 pubs.acs.org

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